molecular formula C23H18ClN5O2S B2661889 3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-08-5

3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

カタログ番号: B2661889
CAS番号: 872197-08-5
分子量: 463.94
InChIキー: RMTXKUPRIMRWFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorophenylsulfonyl group at position 3 and a 1-phenylethylamine substituent at position 3.

特性

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-15(16-7-3-2-4-8-16)25-21-19-9-5-6-10-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-11-17(24)12-14-18/h2-15H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXKUPRIMRWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 872197-08-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5O2SC_{23}H_{18}ClN_5O_2S with a molecular weight of 463.94 g/mol. The structure features a triazoloquinazoline core which is known for various pharmacological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that 3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine demonstrates moderate cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit cell growth in the low micromolar range in several assays (Table 1) .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Antibacterial Activity

The compound also exhibits antibacterial properties. Docking studies have revealed that it interacts effectively with bacterial proteins, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The inhibition of bacterial growth was quantified in various tests (Table 2) .

Bacterial Strain Zone of Inhibition (mm)
Salmonella typhi18
Bacillus subtilis20
Escherichia coli12

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties as well. It shows strong inhibitory activity against urease and acetylcholinesterase, which are important targets in treating various diseases . The results from enzyme inhibition assays are summarized below:

Enzyme IC50 (µM)
Urease25.0
Acetylcholinesterase30.0

The mechanism by which 3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exerts its effects involves multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer progression .
  • Antibacterial Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Studies

Several studies have reported on the effectiveness of this compound in preclinical models:

  • A study conducted on MCF-7 cells indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Another study highlighted its potential as an antibacterial agent through in vivo testing against Salmonella typhi, where it demonstrated significant therapeutic efficacy.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Core Structure R<sup>3</sup> (Sulfonyl Group) R<sup>5</sup> (Amine Substituent) Molecular Weight Notable Properties/Activities References
3-[(4-Chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 4-Chlorophenyl 1-Phenylethyl 463.94 (analog) High purity (98%); synthetic challenges noted
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline Phenyl 4-Isopropylphenyl 504.94 Enhanced lipophilicity; potential CNS activity
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 2,5-Dimethylphenyl 4-Methylbenzyl 463.94 Improved solubility; discontinued commercial availability
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline Phenyl 4-Ethoxyphenyl 471.50 Electron-donating ethoxy group may reduce metabolic stability
N-(4-Methoxyphenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine [1,2,4]Triazolo[1,5-a]pyrimidine - 4-Methoxyphenethyl 376.40 Anti-tubercular activity (MIC: <1 µM)

Key Observations:

Structural Variations and Bioactivity: The sulfonyl group at R<sup>3</sup> is critical for electronic modulation. The 1-phenylethyl group at R<sup>5</sup> introduces a chiral center, which may influence stereoselective interactions. In contrast, 4-methylbenzyl or 4-ethoxyphenyl substituents prioritize bulkier, lipophilic interactions .

Synthetic Challenges :

  • Yields for triazoloquinazoline derivatives are generally low (11–56% in ), attributed to cyclization inefficiencies and purification difficulties. The target compound’s synthesis likely involves similar multi-step reactions, such as nucleophilic substitution of a chlorinated precursor with 1-phenylethylamine in solvents like NMP .

Biological Relevance :

  • While the target compound lacks direct activity data, analogs like 7-chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine () show promise in CNS-targeted therapies due to enhanced blood-brain barrier penetration .
  • Triazolopyrimidine derivatives (e.g., compound 60 in ) exhibit potent anti-tubercular activity, suggesting that structural optimization of the triazoloquinazoline core could unlock similar applications .

Thermal and Spectral Properties :

  • Melting points for related compounds range from 170–223°C, correlating with molecular symmetry and crystallinity. The target compound’s melting point is unreported but expected to align with its analogs .
  • IR spectra of sulfonyl-containing analogs show characteristic S=O stretches near 1347–1147 cm<sup>-1</sup>, while NH bending vibrations appear at ~1596 cm<sup>-1</sup> .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。